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Compound of Interest

Compound Name: Larusan

Cat. No.: B1231050 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Laronidase (brand name: Aldurazyme®),

an enzyme replacement therapy (ERT) for Mucopolysaccharidosis I (MPS I), with alternative

treatment strategies. The information is supported by experimental data to aid in research and

development decisions.

Introduction to Mucopolysaccharidosis I (MPS I)

Mucopolysaccharidosis I is a rare, autosomal recessive lysosomal storage disorder caused by

a deficiency of the enzyme alpha-L-iduronidase (IDUA).[1][2][3] This deficiency leads to the

accumulation of glycosaminoglycans (GAGs), specifically dermatan sulfate and heparan

sulfate, in various tissues and organs, resulting in a wide spectrum of clinical manifestations.[1]

MPS I is categorized into three clinical subtypes based on severity: Hurler syndrome (severe),

Hurler-Scheie syndrome (intermediate), and Scheie syndrome (attenuated).[1][2][4]

Laronidase (Aldurazyme®)
Laronidase is a recombinant form of the human enzyme alpha-L-iduronidase and is the only

FDA-approved ERT for MPS I.[5][6] It is indicated for patients with Hurler and Hurler-Scheie

forms of MPS I, and for patients with the Scheie form who have moderate to severe symptoms.

[7][8][9]
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Laronidase works by providing an exogenous source of the IDUA enzyme.[4][10] The therapy

involves the intravenous infusion of laronidase.[11] The recombinant enzyme is taken up by

cells through mannose-6-phosphate (M6P) receptors on the cell surface via receptor-mediated

endocytosis.[7][12] Following endocytosis, laronidase is transported to the lysosomes, where it

catalyzes the breakdown of accumulated GAGs.[7][12]
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Caption: Laronidase cellular uptake and lysosomal GAG degradation pathway.

Alternative Treatment Strategies
The primary alternative treatment for severe MPS I (Hurler syndrome) is Hematopoietic Stem

Cell Transplantation (HSCT). For attenuated forms of MPS I, laronidase is the standard of care.

[1] Other ERTs exist for different types of mucopolysaccharidoses, such as Elaprase®

(Idursulfase) for MPS II and Naglazyme® (Galsulfase) for MPS VI, which serve as comparators

in the context of ERT principles.

Hematopoietic Stem Cell Transplantation (HSCT)
HSCT is considered the standard of care for patients with the severe Hurler phenotype,

particularly when performed early in life.[1][3] It involves the transplantation of healthy stem

cells from a donor, which can then differentiate into cells that produce the functional IDUA

enzyme.[3] Unlike ERT, HSCT has the potential to address some of the central nervous system

manifestations of the disease because the transplanted cells can cross the blood-brain barrier.

[3] However, HSCT carries significant risks, including graft-versus-host disease, infections, and

mortality related to the procedure.[3]
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Other Enzyme Replacement Therapies (for other MPS
types)

Elaprase® (Idursulfase): An ERT for MPS II (Hunter syndrome) that replaces the deficient

iduronate-2-sulfatase enzyme.[13][14][15][16]

Naglazyme® (Galsulfase): An ERT for MPS VI (Maroteaux-Lamy syndrome) that replaces

the deficient N-acetylgalactosamine 4-sulfatase enzyme.[17][18][19][20]

These therapies operate on the same principle as laronidase: replacing a missing lysosomal

enzyme to break down accumulated GAGs.

Performance in Experimental Systems: Clinical Trial
Data
The efficacy of laronidase has been evaluated in randomized, double-blind, placebo-controlled

clinical trials. Key outcome measures include improvements in pulmonary function, walking

capacity, and reduction in urinary GAG levels.

Table 1: Summary of Laronidase Clinical Trial (Study 1)[21]

Parameter Laronidase (n=22) Placebo (n=23) p-value

Change in %

Predicted Forced Vital

Capacity (FVC)

+4 percentage points

(mean increase)
No significant change 0.02

Change in 6-Minute

Walk Test (6-MWT)

+38 meters (mean

increase)
No significant change 0.07

Change in Urinary

GAG Levels
-54% No significant change Not specified

Table 2: Comparison of Key Features of ERTs for Different MPS Types
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Feature
Laronidase

(Aldurazyme®)

Elaprase®

(Idursulfase)

Naglazyme®

(Galsulfase)

Indication
Mucopolysaccharidosi

s I (MPS I)[7]

Mucopolysaccharidosi

s II (MPS II)[14][15]

Mucopolysaccharidosi

s VI (MPS VI)[19][22]

Target Enzyme
alpha-L-iduronidase[4]

[10]

Iduronate-2-

sulfatase[14][15]

N-

acetylgalactosamine

4-sulfatase[17][18]

Accumulated GAGs
Dermatan sulfate,

Heparan sulfate[10]

Dermatan sulfate,

Heparan sulfate[14]
Dermatan sulfate[18]

Administration
Intravenous infusion

once weekly[11]

Intravenous infusion

once weekly[15]

Intravenous infusion

once weekly[17]

Experimental Protocols
The following provides a generalized workflow for a clinical trial evaluating an ERT like

laronidase.

Experimental Workflow: Phase III Clinical Trial of an ERT
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Caption: A generalized workflow for a randomized, placebo-controlled ERT clinical trial.

Key Experimental Methodologies

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1231050?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1231050?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Forced Vital Capacity (FVC): A measure of pulmonary function, assessing the total amount of

air a person can exhale after taking the deepest possible breath. In clinical trials for

laronidase, the percent predicted FVC was a primary efficacy outcome.[21]

6-Minute Walk Test (6-MWT): This test measures the distance a patient can walk on a flat,

hard surface in six minutes. It is used to assess functional capacity and endurance.[21]

Urinary Glycosaminoglycan (GAG) Analysis: The concentration of GAGs in the urine is a

biomarker for MPS I. A reduction in urinary GAGs indicates that the ERT is effective at the

biochemical level.[21]

Laronidase Clinical Trial Protocol (Study 1)[21]

Study Design: A randomized, double-blind, placebo-controlled study.

Participants: 45 patients with MPS I (ages 6 to 43), including Hurler, Hurler-Scheie, and

Scheie forms.

Intervention: Laronidase at 0.58 mg/kg of body weight or a placebo administered once

weekly for 26 weeks.

Pre-medication: All patients received antipyretics and antihistamines before each infusion.

Primary Efficacy Outcomes: Percent predicted FVC and distance walked in the 6-MWT.

Conclusion
Laronidase is an effective ERT for treating the somatic manifestations of MPS I, demonstrating

improvements in pulmonary function and walking capacity. While it is the standard of care for

attenuated forms of MPS I, HSCT remains the primary treatment for the severe Hurler form,

especially due to its potential to address neurological symptoms. The principles of ERT are

well-established, with similar therapies available for other types of mucopolysaccharidoses.

Future research may focus on overcoming the limitations of ERT, such as the development of

therapies that can cross the blood-brain barrier and the management of immune responses to

the recombinant enzyme.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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